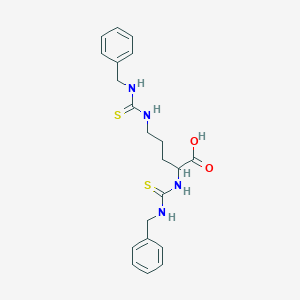
N~2~,N~5~-bis(benzylcarbamothioyl)ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~5~-bis(benzylcarbamothioyl)ornithine is a synthetic compound derived from ornithine, an amino acid involved in the urea cycle This compound features two benzylcarbamothioyl groups attached to the nitrogen atoms at positions 2 and 5 of the ornithine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-bis(benzylcarbamothioyl)ornithine typically involves the reaction of ornithine with benzyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which are subsequently cyclized to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N2,N~5~-bis(benzylcarbamothioyl)ornithine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-bis(benzylcarbamothioyl)ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea groups to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~,N~5~-bis(benzylcarbamothioyl)ornithine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N~5~-bis(benzylcarbamothioyl)ornithine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~5~-dibenzoyl-L-ornithine: Another derivative of ornithine with benzoyl groups instead of benzylcarbamothioyl groups.
N~2~,N~5~-bis(1-oxooctyl)-L-ornithine: Features oxooctyl groups attached to the nitrogen atoms.
Uniqueness
N~2~,N~5~-bis(benzylcarbamothioyl)ornithine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other ornithine derivatives
Properties
CAS No. |
1396966-03-2 |
|---|---|
Molecular Formula |
C21H26N4O2S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2,5-bis(benzylcarbamothioylamino)pentanoic acid |
InChI |
InChI=1S/C21H26N4O2S2/c26-19(27)18(25-21(29)24-15-17-10-5-2-6-11-17)12-7-13-22-20(28)23-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,26,27)(H2,22,23,28)(H2,24,25,29) |
InChI Key |
MUMBQCFNLDNNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCCCC(C(=O)O)NC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


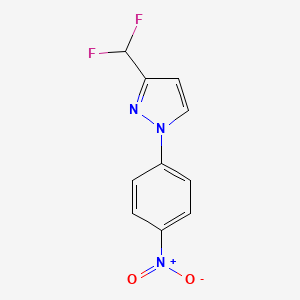
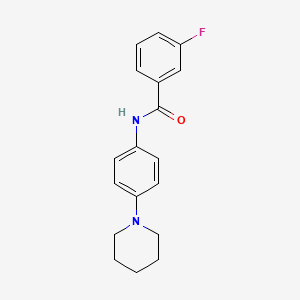
![6-(4-chlorophenyl)-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10904705.png)
![6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10904710.png)
![2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10904724.png)
![Methyl 4-cyano-3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B10904725.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10904731.png)
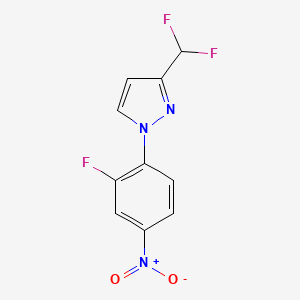
![3-bromo-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}benzohydrazide](/img/structure/B10904738.png)
![4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904743.png)
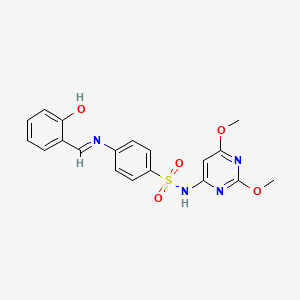
![4-(4-Chlorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B10904757.png)
![3,3-dimethyl-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10904759.png)
![4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B10904779.png)
